An In-depth Technical Guide to 3-chloro-N-(4-methylbenzyl)benzamide: Synthesis, Properties, and Potential Applications in Drug Development
An In-depth Technical Guide to 3-chloro-N-(4-methylbenzyl)benzamide: Synthesis, Properties, and Potential Applications in Drug Development
Introduction
The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 3-chloro-N-(4-methylbenzyl)benzamide, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource. We will delve into its physicochemical properties, a plausible and detailed synthesis protocol, potential applications in drug discovery, and essential safety and handling information. This document is intended to serve as a foundational reference for scientists exploring the potential of this and similar molecules.
Physicochemical Properties and Molecular Structure
The fundamental characteristics of a molecule are critical to its behavior in both chemical and biological systems. Below are the key physicochemical properties of 3-chloro-N-(4-methylbenzyl)benzamide.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄ClNO | Calculated |
| Molecular Weight | 259.73 g/mol | Calculated |
| IUPAC Name | 3-chloro-N-((4-methylphenyl)methyl)benzamide | Systematically Derived |
| CAS Number | Not readily available | Inferred from literature survey |
| Predicted Physical State | Crystalline solid | Inferred from related benzamides |
| Predicted Solubility | Low in water; soluble in organic solvents like dichloromethane, and ethyl acetate. | Inferred from structural analysis |
Chemical Structure
The structure of 3-chloro-N-(4-methylbenzyl)benzamide features a benzamide core with a chlorine atom at the 3-position of the benzoyl ring. The amide nitrogen is substituted with a 4-methylbenzyl group.
Caption: 2D structure of 3-chloro-N-(4-methylbenzyl)benzamide.
Synthesis and Mechanism
A highly plausible and efficient method for the synthesis of 3-chloro-N-(4-methylbenzyl)benzamide is the Schotten-Baumann reaction.[3][4][5] This well-established method involves the acylation of an amine with an acid chloride in the presence of a base.
Proposed Synthetic Pathway: Schotten-Baumann Reaction
The reaction proceeds by the nucleophilic attack of the amine, (4-methylphenyl)methanamine, on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of 3-chloro-N-(4-methylbenzyl)benzamide.
Detailed Experimental Protocol
Materials:
-
3-chlorobenzoyl chloride
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(4-methylphenyl)methanamine
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
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Anhydrous sodium sulfate
-
Distilled water
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2 M Hydrochloric acid
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylphenyl)methanamine (1 equivalent) in dichloromethane.
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To this solution, add a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the biphasic mixture in an ice bath to 0-5 °C.
-
Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 2 M HCl, distilled water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-chloro-N-(4-methylbenzyl)benzamide.
Potential Applications in Drug Development
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[1] N-substituted benzamides, in particular, have been investigated for a variety of therapeutic applications.
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Anticancer Activity: Several N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[6] They can act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. The structural features of 3-chloro-N-(4-methylbenzyl)benzamide make it a candidate for investigation in this area.
-
Neuroleptic and Antipsychotic Properties: Substituted benzamides are known to act as dopamine receptor antagonists and have been developed as atypical neuroleptic drugs.[7] The specific substitution pattern on the aromatic rings of 3-chloro-N-(4-methylbenzyl)benzamide could modulate its affinity for various G-protein coupled receptors, making it a target for neuropsychiatric drug discovery.
-
Anti-inflammatory and Analgesic Effects: The benzamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel benzamide derivatives is an active area of research.[1]
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Antimicrobial Activity: Benzamide derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi.[2]
The combination of the chlorinated benzoyl ring and the methyl-substituted benzyl group in 3-chloro-N-(4-methylbenzyl)benzamide provides a unique lipophilic and electronic profile that warrants further investigation for these and other potential therapeutic applications.
Safety and Handling
Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-chloro-N-(4-methylbenzyl)benzamide, the following recommendations are based on data from structurally similar aromatic amides and chlorinated compounds.[8][9][10][11] A conservative approach to handling is essential.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[11]
-
Skin and Eye Irritation: May cause skin and eye irritation.[8]
-
Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects.[11]
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Avoid formation of dust and aerosols.
-
Wash thoroughly after handling.
Conclusion
3-chloro-N-(4-methylbenzyl)benzamide is a compound with significant potential in the field of drug discovery, owing to its N-substituted benzamide core structure. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, a detailed and plausible synthetic route, and a discussion of its potential therapeutic applications based on the rich pharmacology of related compounds. The information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemical and biological landscape of this promising molecule. As with any chemical research, all experimental work should be conducted with the appropriate safety precautions in place.
References
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Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 963–971. Available at: [Link]
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Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 299, 49–60. Available at: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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PubChemLite. N-(3-chloro-4-methylphenyl)-4-methylbenzamide (C15H14ClNO). Available at: [Link]
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PubMed. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
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Scribd. Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]
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PubChemLite. 3-chloro-4-methoxy-n-(4-methylphenyl)benzamide (C15H14ClNO2). Available at: [Link]
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Scribd. Synthesis of Benzamide from Benzoyl Chloride. Available at: [Link]
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Chemspace. 3-chloro-N-(4-methoxyphenyl)-N-methylbenzamide. Available at: [Link]
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